2-[(4-methylphenyl)carbonyl]-N-(3-oxo-1,3-diphenylpropyl)hydrazinecarbothioamide
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Overview
Description
4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a carbamothioyl group, and a diphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-methylbenzoyl chloride with 3-oxo-13-diphenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-{[(3-OXO-2-PHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE
- 4-METHYL-N-{[(3-OXO-2-PHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZOATE
Uniqueness
4-METHYL-N-{[(3-OXO-13-DIPHENYLPROPYL)CARBAMOTHIOYL]AMINO}BENZAMIDE is unique due to its specific structural features, such as the diphenylpropyl moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can result in different reactivity, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C24H23N3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[(4-methylbenzoyl)amino]-3-(3-oxo-1,3-diphenylpropyl)thiourea |
InChI |
InChI=1S/C24H23N3O2S/c1-17-12-14-20(15-13-17)23(29)26-27-24(30)25-21(18-8-4-2-5-9-18)16-22(28)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,26,29)(H2,25,27,30) |
InChI Key |
DYRPNANOQQXBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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